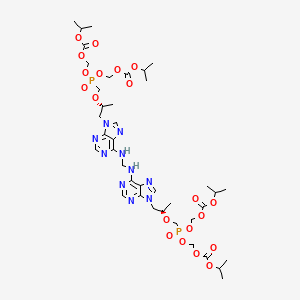

![molecular formula C28H31NO5S B587772 (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate CAS No. 1048953-96-3](/img/structure/B587772.png)

(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate

説明

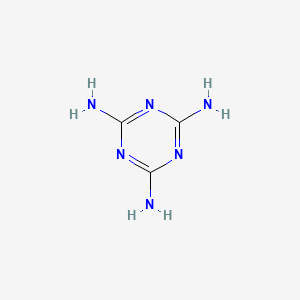

The compound (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate is a complex organic molecule. It has a molecular formula of C29H33NO2 . The compound features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrrolidine ring, phenyl groups, and an ethoxy group . The exact 3D conformation of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 427.251129295 g/mol . The topological polar surface area is 32.7 Ų .科学的研究の応用

Synthesis and Activity

- Antiestrogenic Activity : A compound closely related to the requested molecule, synthesized through a series of reactions including acylation, Grignard reaction, and demethylation, demonstrated potent antiestrogenic activity in rats and mice. It showed a high binding affinity to estrogen receptors in rat uterine cytosol, exceeding that of estradiol (Jones et al., 1979).

Chemical Synthesis Improvements

- Optimized Synthesis Process : A novel process for the synthesis of nafoxidene, a key intermediate of lasofoxifene which is structurally similar to the requested molecule, was developed. This process included epoxidation, reaction with phenyl magnesium bromide/cerium chloride, and acid treatment, proving more cost-efficient and avoiding the use of toxic or noble metals (Lu et al., 2015).

Potential Anticancer Applications

- Cytotoxic Activity Against Cancer Cells : Derivatives of 1,4-naphthoquinone, which shares a similar naphthalene structure with the requested molecule, displayed significant cytotoxic activity against various human cancer cell lines. Some compounds also showed the potential to induce apoptosis via upregulation of caspase proteins, suggesting their utility in cancer treatment (Ravichandiran et al., 2019).

Applications in Organic Synthesis

- Utility in Organic Chemistry : A study on hydroperoxides, which are key reagents in organic synthesis, revealed novel outcomes of the hydroperoxide rearrangement process, potentially offering insights for the synthesis and manipulation of complex molecules like the one (Hamann & Liebscher, 2000).

Biological Evaluation for Therapeutic Use

- Selective Estrogen Receptor Modulator Development : The disposition of lasofoxifene, which shares structural similarities with the requested molecule, was investigated in rats and monkeys. This study provided valuable insights into the metabolism, distribution, and excretion of such compounds, which is crucial for the development of selective estrogen receptor modulators (Prakash et al., 2008).

将来の方向性

作用機序

Target of Action

Lasofoxifene metabolite M11 primarily targets the Estrogen Receptor alpha (ERα) . ERα plays a crucial role in the progression of ER-positive breast tumors, which account for approximately 80% of all breast cancers .

Mode of Action

Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Biochemical Pathways

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity .

Result of Action

Lasofoxifene exhibits antitumor activities in a xenograft model of ER-positive metastatic breast cancer (mBC) harboring ESR1 mutations . It inhibits primary tumor growth more effectively than fulvestrant . Lasofoxifene plus palbociclib also reduces bone metastases .

Action Environment

The action of Lasofoxifene metabolite M11 can be influenced by various environmental factors. For instance, temperature, photoperiod, and flow have been shown to influence the metabolomics response to diuron . More research is needed to fully understand the influence of environmental factors on the action of lasofoxifene metabolite m11 .

生化学分析

Biochemical Properties

(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with estrogen receptor alpha (ERα), influencing its structural mobility and stability . This interaction can modulate the receptor’s activity, impacting cellular processes such as gene expression and signal transduction.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By binding to estrogen receptor alpha, this compound can act as a selective estrogen receptor modulator (SERM), exhibiting both agonistic and antagonistic effects depending on the cellular context . This dual functionality allows it to influence cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptor alpha. This binding can lead to changes in the receptor’s conformation, affecting its ability to interact with co-regulators and DNA. The compound’s influence on receptor stability and cellular accumulation further modulates its activity, impacting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained modulation of estrogen receptor alpha activity, resulting in long-term changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects by modulating estrogen receptor activity without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular processes . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can influence metabolic flux and the levels of various metabolites. The compound’s role in modulating estrogen receptor activity suggests its involvement in pathways related to hormone metabolism and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s ability to modulate estrogen receptor activity suggests its distribution may be influenced by hormone-responsive tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects. For example, its interaction with estrogen receptor alpha may localize it to the nucleus, where it can influence gene expression and cellular responses .

特性

IUPAC Name |

[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQINUGCNDMKEW-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857923 | |

| Record name | (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048953-96-3 | |

| Record name | 2-Naphthalenol, 5,6,7,8-tetrahydro-6-phenyl-5-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, 2-(hydrogen sulfate), (5R,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048953963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHALENOL, 5,6,7,8-TETRAHYDRO-6-PHENYL-5-(4-(2-(1-PYRROLIDINYL)ETHOXY)PHENYL)-, 2-(HYDROGEN SULFATE), (5R,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K1Q76GZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

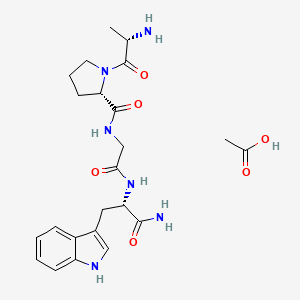

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)